Benzoyl cyanide

Catalog No.
S606970
CAS No.
613-90-1
M.F
C8H5NO
M. Wt
131.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoyl cyanide

CAS Number

613-90-1

Product Name

Benzoyl cyanide

IUPAC Name

benzoyl cyanide

Molecular Formula

C8H5NO

Molecular Weight

131.13 g/mol

InChI

InChI=1S/C8H5NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H

InChI Key

GJQBHOAJJGIPRH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C#N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C#N

The exact mass of the compound Benzoyl cyanide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401920. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzoyl cyanide is a highly electrophilic, mild acylating and cyanating agent primarily utilized in advanced organic synthesis, carbohydrate chemistry, and pharmaceutical manufacturing[1]. Functioning as an α-ketonitrile, it possesses unique reactivity driven by the strong electron-withdrawing nature of the cyano group adjacent to the carbonyl [2]. This structural feature renders it an exceptionally selective reagent for O-benzoylation of polyfunctional molecules, such as nucleosides and carbohydrates, where traditional reagents fail to differentiate between similar nucleophilic sites [1]. Additionally, it serves as an efficient cyanide source for the direct cyanobenzoylation of aldehydes and the cyanation of organometallic intermediates [3]. For procurement and process chemistry, benzoyl cyanide offers a distinct advantage by enabling protecting-group-free synthetic routes and simplifying downstream purification, making it a critical raw material for complex active pharmaceutical ingredient (API) synthesis [1].

Research Fit

1 Dual-function acylating & cyanation source
2 Cyanide-effect directs regiospecific alcohol acylation
3 Non-ionization hydrolysis mechanism

Substituting benzoyl cyanide with the more common and less expensive benzoyl chloride often leads to process failures in complex syntheses [1]. Benzoyl chloride is a highly reactive but poorly selective acylating agent; when applied to polyfunctional substrates like nucleosides or cis-diols, it typically yields inseparable mixtures of O- and N-benzoylated products, necessitating costly and time-consuming multi-step protection and deprotection sequences [1]. Furthermore, benzoyl chloride generates corrosive hydrogen chloride (HCl) as a byproduct, which can degrade acid-sensitive substrates and requires rigorous neutralization during workup [1]. Conversely, alternative cyanating agents like trimethylsilyl cyanide (TMSCN) or acetyl cyanide either require additional catalytic activation, mandate subsequent deprotection steps, or suffer from rapid hydrolysis and low reactivity [2]. Benzoyl cyanide uniquely balances high electrophilicity with strict regioselectivity, generating a volatile byproduct that simplifies isolation to a simple aqueous precipitation[1].

Substitution Risk

Regioselectivity loss Halides and anhydrides lack cyanide-directed hydrogen bonding for selective acylation
Mechanism mismatch Benzoyl chloride operates via ionization pathway; hydrolysis kinetics and pH response differ
Conformational difference Higher rotational barrier vs. halides may alter reactivity in sterically constrained environments

Chemoselective O-Benzoylation of Polyfunctional Nucleosides

In the synthesis of protected nucleosides, benzoyl cyanide demonstrates superior chemoselectivity for sugar hydroxyl groups over exocyclic amino groups compared to standard acyl chlorides[1]. Under mild conditions (pyridine, DMAP), benzoyl cyanide achieves highly selective O-benzoylation. For example, the reaction with 2'-deoxyadenosine yields 93% of 3',5'-di-O-benzoyl-2'-deoxyadenosine, leaving the C6 amino group unreacted[1]. In contrast, utilizing benzoyl chloride under equivalent conditions results in inseparable mixtures of O- and N-benzoylated products due to its lack of discrimination between nucleophilic sites [1].

Evidence DimensionChemoselective yield of O-benzoylated nucleoside
Target Compound Data93% yield (3',5'-di-O-benzoyl-2'-deoxyadenosine)
Comparator Or BaselineBenzoyl chloride (Inseparable mixtures of O- and N-benzoylated products)
Quantified Difference>90% isolated yield vs. unresolvable product mixture
ConditionsPyridine solvent, DMAP catalyst, mild temperatures

Eliminates the need for complex multi-step protection/deprotection sequences in nucleoside and carbohydrate synthesis, directly reducing raw material and labor costs.

Hydrolysis ranking
Head-to-head
BzCl > BzCN > BzF > Bz₂O
Intermediate acylation power without ionization pathway complications
Reported hydrolysis ranking (J. Chem. Soc. B 1967)

Electrophilic Acylation of Organometallic Reagents for Ketone Synthesis

The synthesis of polyfunctional ketones via the acylation of organometallic intermediates is significantly enhanced by the use of acyl cyanides [1]. The strong electron-withdrawing cyano group increases the susceptibility of the adjacent carbonyl to nucleophilic attack. When reacting aryllithium reagents with benzoyl cyanide under continuous flow microreactor conditions, the desired diaryl ketones are isolated in 71–90% yields [1]. In contrast, identical optimization efforts employing benzoyl chloride as the electrophile yield only 50–58% of the target ketones, limited by lower electrophilicity and competing side reactions[1].

Evidence DimensionYield of polyfunctional diaryl ketones
Target Compound Data71–90% yield
Comparator Or BaselineBenzoyl chloride (50–58% yield)
Quantified Difference21–32% absolute increase in ketone yield
ConditionsAryllithium nucleophilic addition under catalyst-free continuous flow microreactor conditions

The enhanced electrophilicity significantly improves yields for high-value pharmaceutical intermediates, maximizing the efficiency of expensive organometallic precursors.

Rotational barrier
Head-to-head
8.4 kcal/mol
Higher barrier than halides (ΔΔG‡ +1.4–2.3 kcal/mol) suggests restricted conformation
¹³C NMR data; may influence steric selectivity

Catalyst-Free Cyanobenzoylation of Aldehydes

Benzoyl cyanide acts as a highly efficient, dual-action reagent for the direct preparation of protected cyanohydrins from aldehydes without the need for Lewis acid catalysts [1]. In the reaction with 3-phenylpropanal, benzoyl cyanide delivers the corresponding cyanohydrin benzoate in 91% yield [1]. When compared to alternative reagents, acetyl cyanide provides only a 16% yield due to its lower reactivity and susceptibility to hydrolysis[1]. While trimethylsilyl cyanide (TMSCN) achieves a 75% yield, it requires a subsequent acid-mediated desilylation step to isolate the product, adding process complexity [1].

Evidence DimensionYield of cyanohydrin derivatives
Target Compound Data91% yield (cyanohydrin benzoate)
Comparator Or BaselineAcetyl cyanide (16% yield) and TMSCN (75% yield, requiring extra step)
Quantified Difference75% higher yield than acetyl cyanide; 16% higher yield than TMSCN with fewer steps
ConditionsDMSO solvent, room temperature, 4Å molecular sieves, catalyst-free

Provides a one-step, catalyst-free route to protected cyanohydrins, streamlining procurement by replacing two-step cyanation/protection workflows.

p-Cl effect (hydrolysis)
Head-to-head
~2× faster
Electronic tuning within acyl cyanide family, pH-independent enhancement
Parent vs. p-chloro derivative (J. Chem. Soc. B 1967)

Downstream Processability and Byproduct Volatility

A critical process advantage of benzoyl cyanide over benzoyl chloride is its byproduct profile during acylation reactions [1]. Benzoylation with benzoyl cyanide generates hydrogen cyanide, which, while requiring appropriate safety handling, is highly volatile and easily removed from the reaction matrix [1]. This allows the pure benzoylated products to be isolated by simply pouring the reaction mixture into water and filtering the precipitated solids [1]. Conversely, benzoyl chloride generates corrosive hydrogen chloride (HCl), which requires rigorous basic neutralization and complex biphasic aqueous workup, increasing the risk of hydrolytic degradation for sensitive intermediates [1].

Evidence DimensionWorkup complexity and byproduct physical state
Target Compound DataVolatile byproduct (HCN), enabling direct aqueous precipitation of product
Comparator Or BaselineBenzoyl chloride (Generates HCl, requiring neutralization and extraction)
Quantified DifferenceElimination of neutralization and biphasic extraction steps
ConditionsStandard acylation conditions in organic solvents (e.g., pyridine)

Simplifies downstream processing and improves reproducibility for acid-sensitive substrates, lowering overall process time and solvent consumption.

Amine benzoylation
Head-to-head
3–4× rate increase
Predictable kinetic enhancement with p-Cl substitution
n-butylamine in ether, 25 °C (J. Chem. Soc. B 1968)
Cyanide effect
Head-to-head
BzCN → axial · F⁻ → equatorial
Inverted regioselectivity enables kinetic axial protection of diols
DMAP, −78 °C; cis-diol substrates
Alkyne cyanation
Reported
Up to 85% yield
Solid cyanide source; safer alternative to toxic reagents
CuI, DMF, 50 °C, air (Tetrahedron Lett. 2018)

Regioselective Protection in Carbohydrate and Nucleoside Synthesis

Directly leveraging its chemoselectivity, benzoyl cyanide is the reagent of choice for the precise O-benzoylation of specific hydroxyl groups in polyols, carbohydrates, and nucleosides [1]. It is particularly valuable when synthesizing active pharmaceutical ingredients (APIs) where the exocyclic amino groups or secondary hydroxyls must remain unprotected, avoiding the yield losses associated with multi-step protecting group strategies required when using benzoyl chloride [1].

Continuous Flow Synthesis of Polyfunctional Ketones

Due to its superior electrophilicity compared to acid chlorides, benzoyl cyanide is highly suited for the continuous flow synthesis of diaryl and polyfunctional ketones via organometallic intermediates (e.g., aryllithium or Grignard reagents) [2]. Its use maximizes the conversion of expensive organometallic precursors, making it a critical raw material for scaling up complex ketone building blocks in medicinal chemistry [2].

One-Pot Synthesis of Cyanohydrin Esters

Benzoyl cyanide is optimal for the catalyst-free cyanobenzoylation of aldehydes to form stable cyanohydrin benzoates [3]. This application is highly relevant for process chemists looking to streamline the synthesis of alpha-hydroxy acids, amino acids, and their derivatives, as it bypasses the need for separate cyanation (e.g., via TMSCN) and subsequent esterification steps [3].

Acylation of Acid-Sensitive Substrates

Because benzoyl cyanide does not generate corrosive HCl as a byproduct, it is the preferred acylating agent for highly acid-sensitive substrates [1]. The ability to isolate the product via simple aqueous precipitation without rigorous basic neutralization preserves the integrity of delicate functional groups, ensuring high purity and reproducibility in late-stage functionalization [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Regioselective carbohydrate protection
Cyanide-directed axial acylation
Axial/equatorial product distribution in cis-diols
Safer alkyne cyanation
Solid-state cyanide donor with air-stable conditions
Yield and purity in propiolonitrile synthesis
Kinetic studies with defined acylation power
Intermediate acylation reactivity, non-ionization pathway
Hydrolysis rate ranking and pH profile reproducibility
Conformation-sensitive acylation
Elevated rotational barrier for rigid transition states
Stereochemical outcome in sterically demanding substrates

XLogP3

1.9

Boiling Point

206.0 °C

Melting Point

32.5 °C

UNII

9R5O6C18O8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

613-90-1

Wikipedia

Benzoyl cyanide

General Manufacturing Information

Benzeneacetonitrile, .alpha.-oxo-: ACTIVE

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